3-Iodo-2,5-thiophenedicarbaldehyde
Description
3-Iodo-2,5-thiophenedicarbaldehyde is a halogenated thiophene derivative characterized by two aldehyde (-CHO) groups at positions 2 and 5 of the thiophene ring and an iodine atom at position 3. Its molecular formula is C₆H₃IO₂S, with a molecular weight of 266.08 g/mol (calculated). The aldehyde groups enhance electrophilicity, making the compound reactive toward nucleophilic additions and condensations, while the iodine atom facilitates further functionalization via cross-coupling reactions. Potential applications include organic electronics, where aldehyde functionalities enable polymerization or conjugation with electron-deficient units for semiconductor materials .
Properties
CAS No. |
18799-87-6 |
|---|---|
Molecular Formula |
C6H3IO2S |
Molecular Weight |
266.06 g/mol |
IUPAC Name |
3-iodothiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C6H3IO2S/c7-5-1-4(2-8)10-6(5)3-9/h1-3H |
InChI Key |
XQMYJNGEGBKWSG-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1I)C=O)C=O |
Canonical SMILES |
C1=C(SC(=C1I)C=O)C=O |
Synonyms |
3-Iodo-2,5-thiophenedicarbaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Iodo-2,5-dimethylthiophene
- Molecular Formula : C₆H₇IS | Molecular Weight : 238.09 g/mol
- Substituents : Methyl (-CH₃) groups at positions 2 and 5, iodine at position 3.
- Key Differences: The absence of aldehyde groups reduces electrophilicity, limiting its utility in condensation reactions.
- Applications : Used in organic semiconductors due to favorable π-conjugation and charge transport properties .
4-Iodo-2,5-dimethylthiophene-3-carbaldehyde
- Molecular Formula : C₇H₇IOS | Molecular Weight : 266.10 g/mol
- Substituents : Methyl groups at positions 2 and 5, aldehyde at position 3, iodine at position 4.
- Key Differences :
- Iodine and aldehyde positions alter electronic distribution; the para relationship between iodine and aldehyde may reduce intramolecular electronic interactions compared to 3-Iodo-2,5-thiophenedicarbaldehyde.
- Methyl groups at 2 and 5 positions may stabilize the thiophene ring but hinder further functionalization.
3-Chlorobenzaldehyde
- Molecular Formula : C₇H₅ClO | Molecular Weight : 140.57 g/mol
- Substituents : Chlorine at position 3 of a benzaldehyde backbone.
- Key Differences :
- Benzene ring vs. thiophene: The sulfur atom in thiophene enhances electron delocalization and polarizability.
- Chlorine is less reactive in cross-coupling reactions compared to iodine.
- Safety : Requires stringent handling due to skin/eye irritation risks, a common trait among halogenated aldehydes .
Comparative Data Table
Reactivity and Functionalization Potential
- This compound: Aldehyde groups enable Schiff base formation or Knoevenagel condensations for extended π-systems. Iodine supports Suzuki or Ullmann couplings for introducing aryl/heteroaryl groups .
- 3-Iodo-2,5-dimethylthiophene: Limited to halogen-exchange reactions due to methyl groups.
- 3-Chlorobenzaldehyde : Less reactive in cross-coupling but useful in nucleophilic aromatic substitutions.
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